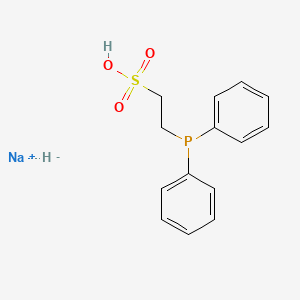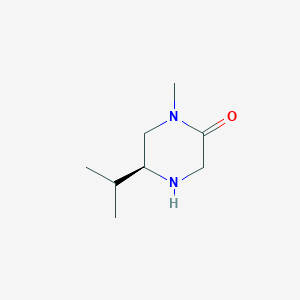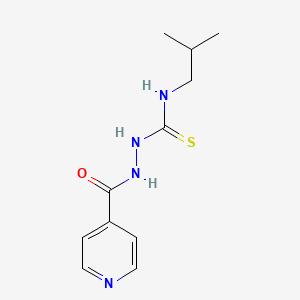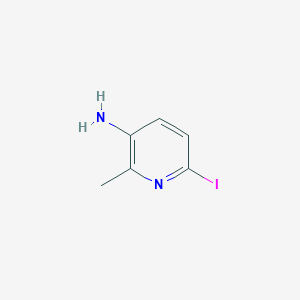
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride is a complex organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a sulfonic acid group, a phosphine group, and a hydride ion, making it a versatile reagent in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-diphenylphosphanylethanesulfonic acid;hydride typically involves the reaction of 2-diphenylphosphanylethanesulfonic acid with a suitable sodium hydride source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is often conducted at low temperatures to ensure the stability of the hydride ion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and rigorous control of reaction parameters such as temperature, pressure, and solvent purity are crucial to achieving high-quality products.
化学反应分析
Types of Reactions
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The hydride ion acts as a reducing agent, capable of reducing carbonyl compounds to alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used in reduction reactions.
Substitution: Reagents such as alkyl halides and tosylates are used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohols from carbonyl compounds.
Substitution: Various substituted sulfonic acid derivatives.
科学研究应用
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for phosphine-binding proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism by which Sodium;2-diphenylphosphanylethanesulfonic acid;hydride exerts its effects involves the interaction of its functional groups with target molecules. The hydride ion acts as a nucleophile, attacking electrophilic centers in substrates, while the phosphine group can coordinate with metal ions, facilitating catalytic processes. The sulfonic acid group enhances the solubility and reactivity of the compound in aqueous environments.
相似化合物的比较
Similar Compounds
Sodium ethanesulfonate: Similar in having a sulfonic acid group but lacks the phosphine and hydride functionalities.
Diphenylphosphine oxide: Contains the phosphine group but does not have the sulfonic acid or hydride components.
Uniqueness
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride is unique due to its combination of a sulfonic acid group, a phosphine group, and a hydride ion. This combination allows it to participate in a diverse array of chemical reactions and makes it a valuable reagent in both research and industrial applications.
属性
分子式 |
C14H16NaO3PS |
|---|---|
分子量 |
318.31 g/mol |
IUPAC 名称 |
sodium;2-diphenylphosphanylethanesulfonic acid;hydride |
InChI |
InChI=1S/C14H15O3PS.Na.H/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10H,11-12H2,(H,15,16,17);;/q;+1;-1 |
InChI 键 |
ZPLCPJJVPMBSER-UHFFFAOYSA-N |
规范 SMILES |
[H-].C1=CC=C(C=C1)P(CCS(=O)(=O)O)C2=CC=CC=C2.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B12447043.png)
![Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane](/img/structure/B12447050.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)
![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)

![2-methyl-N-[(E)-(5-methylthiophen-2-yl)methylidene]-3-nitroaniline](/img/structure/B12447074.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)

![3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)

![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine](/img/structure/B12447116.png)

